

Cross-reactivity of Fluorescein-digalactoside with other enzymes

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Compound of Interest

Compound Name: *Fluorescein-digalactoside*

Cat. No.: *B097806*

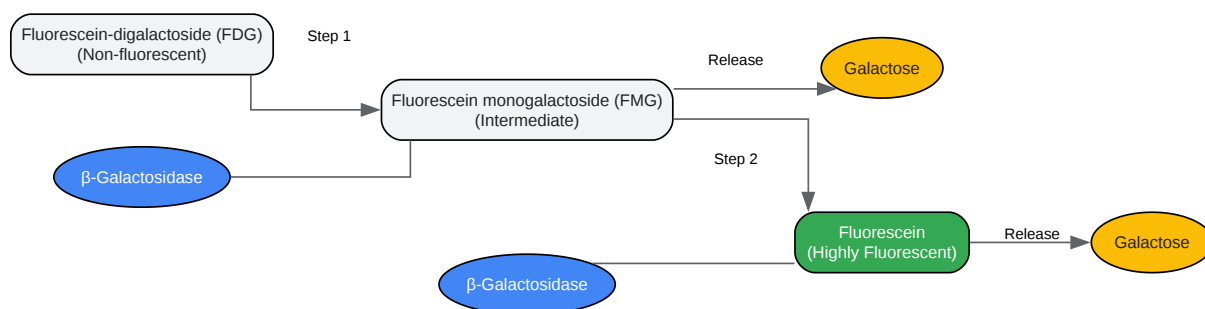
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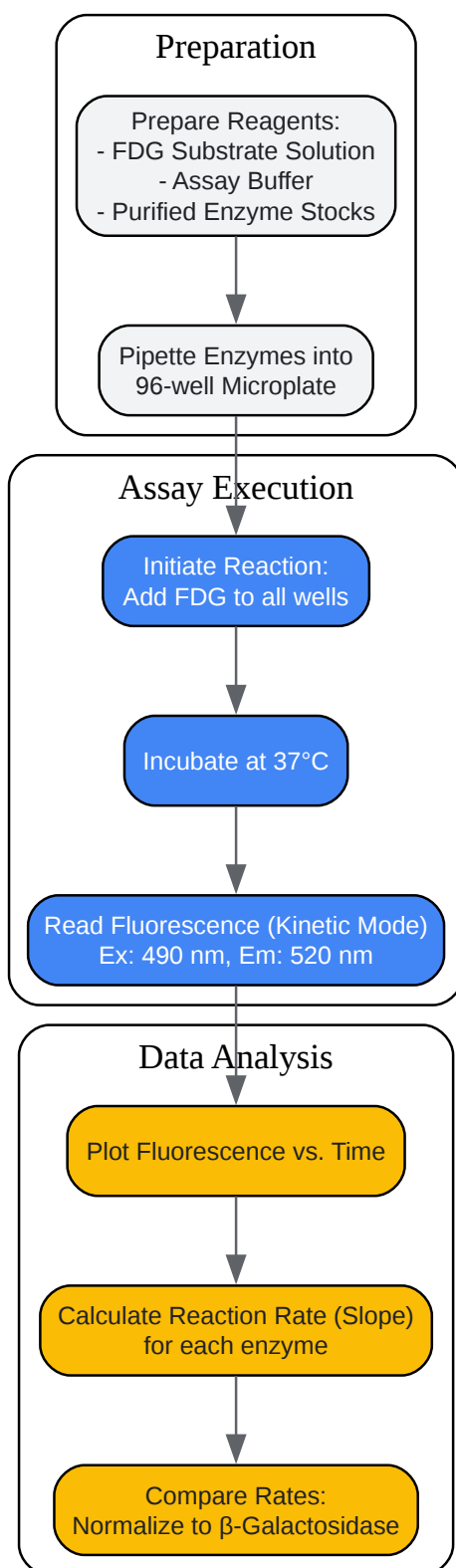
The Enzymatic Activation of FDG: A Two-Step Process

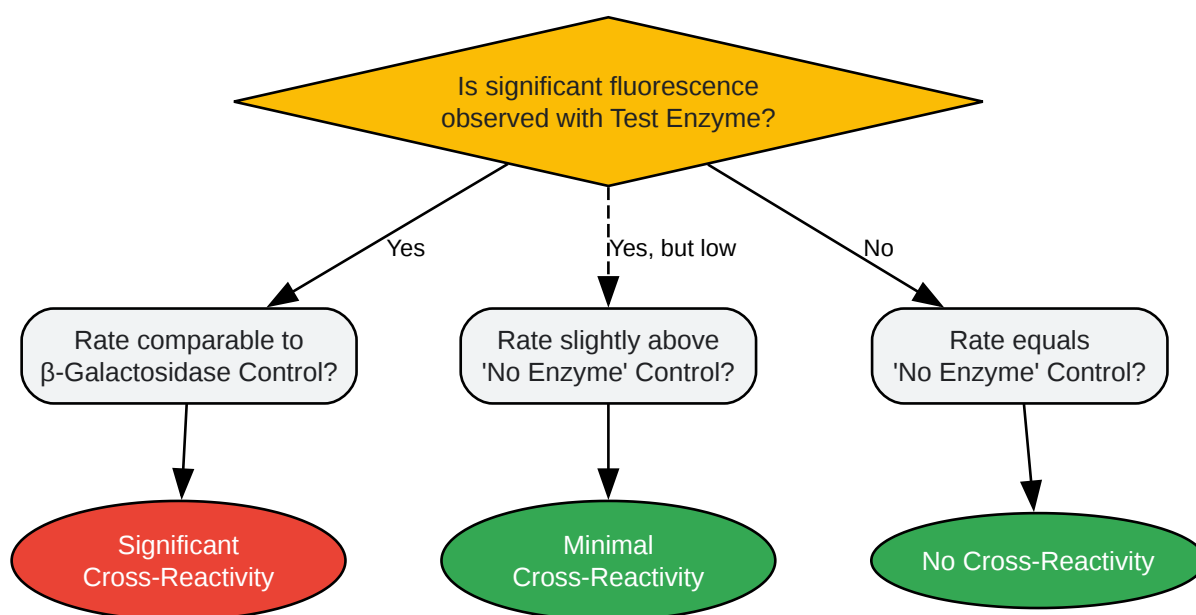
The cleavage of FDG by β -galactosidase is not a single event but a sequential, two-step hydrolysis. Understanding this is key to appreciating the kinetics and specificity of the assay.

- **First Hydrolysis:** β -galactosidase first cleaves one of the two galactose moieties from FDG, yielding the intermediate, fluorescein monogalactoside (FMG). FMG is still largely non-fluorescent.
- **Second Hydrolysis:** The enzyme then cleaves the second galactose residue from FMG, releasing the un-quenched fluorescein molecule. This final product exhibits a bright green fluorescence upon excitation (Ex/Em \approx 492/520 nm).[1][3]

The enzyme's active site, particularly key residues like Glu461 (proton donor) and Glu537 (nucleophile) in *E. coli* β -galactosidase, is precisely structured to catalyze this reaction by forming a temporary covalent bond with the galactose molecule.[4][5]







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